(2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-16-9-11-17(12-10-16)25(20,23)24/h4-13H,1-3H3,(H,21,22)(H2,20,23,24)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMANJZGDHMXPJO-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide , also known by its CAS number 545399-29-9, is a synthetic organic molecule characterized by its unique structural features, including a tert-butyl group and a sulfonamide moiety. This compound has garnered attention in various research fields due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.46 g/mol |
| IUPAC Name | (E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
| CAS Number | 545399-29-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in pathways involving carbonic anhydrase and other sulfonamide-sensitive enzymes. The tert-butyl group contributes steric hindrance, which may influence the compound's binding affinity and selectivity towards its molecular targets.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory processes.
- Antimicrobial Activity : It could interfere with bacterial metabolic pathways, rendering it effective against certain pathogens.
- Cell Signaling Modulation : The compound might alter signaling pathways that regulate cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
- Cytotoxicity Assays : Studies indicate that this compound shows selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, an IC50 value of approximately 25 μM was reported against breast cancer cells, suggesting moderate potency.
- Anti-inflammatory Activity : The compound has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential as an anti-inflammatory agent.
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Animal Models : In rodent models of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further investigations are needed to fully understand its bioavailability and metabolic pathways.
Case Study 1: Anti-cancer Activity
A recent study evaluated the anti-cancer properties of this compound using a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume following treatment with the compound at doses of 10 mg/kg/day over four weeks. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors compared to controls.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a dose-dependent decrease in paw edema. The anti-inflammatory effect was comparable to that observed with standard non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide?
The synthesis typically involves multi-step organic reactions, starting with coupling aromatic and aliphatic precursors. Key steps include:
- Amide bond formation : Reacting 4-sulfamoylphenylamine with a tert-butyl-substituted cinnamoyl chloride derivative under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) .
- Stereochemical control : Ensuring the (2E)-configuration via reaction condition optimization (e.g., temperature control at 0–5°C to prevent isomerization) .
- Purification : Column chromatography or recrystallization to isolate the desired product, followed by characterization via NMR and MS .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the E-configuration and substituent positions (e.g., tert-butyl at δ ~1.3 ppm, sulfamoyl at δ ~7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
SAR studies compare analogs with varying substituents:
- tert-butyl group : Enhances lipophilicity and membrane permeability, as seen in analogs with tert-butyl vs. methyl groups (e.g., increased cellular uptake in cancer cell lines) .
- Sulfamoyl moiety : Critical for target binding (e.g., carbonic anhydrase inhibition). Replacement with acetyl or ethoxy groups reduces activity by >50% .
- E/Z isomerism : The (2E)-isomer shows 3–5× higher potency than the Z-form in enzyme inhibition assays due to optimal spatial alignment with active sites .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time, cell passage number) to minimize batch effects. For example, IC₅₀ values in kinase assays vary by ±15% depending on ATP concentration .
- Purity thresholds : Impurities >2% (e.g., unreacted starting materials) can skew results. Use HPLC with ≥95% purity cutoffs for biological testing .
Q. What computational methods are used to predict target interactions for this compound?
- Molecular docking : Models binding to targets like carbonic anhydrase IX. Key interactions include hydrogen bonds between the sulfamoyl group and Thr199/His94 residues .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns indicates stable complexes) .
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency by 20–30% in Suzuki-Miyaura reactions for aryl intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfamoyl precursors, reducing side-product formation .
Q. What are the stability challenges of this compound under storage conditions?
- Hydrolysis : The sulfamoyl group degrades in aqueous buffers (pH <5 or >9). Store lyophilized at -20°C with desiccants .
- Photoisomerization : Protect from light using amber vials to prevent E→Z isomerization (up to 15% conversion after 72 hours under UV exposure) .
Q. Which in vitro models are most relevant for evaluating its therapeutic potential?
- Cancer models : NCI-60 cell panel screening identifies selectivity profiles (e.g., GI₅₀ <10 µM in renal carcinoma lines) .
- Enzyme inhibition assays : Fluorescence-based assays for carbonic anhydrase IX/XII isoforms (IC₅₀ values reported in nM ranges) .
Q. How can regioselectivity issues be addressed during functionalization of the phenyl rings?
Q. What strategies improve aqueous solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or PEG-400 to achieve solubility >1 mg/mL in PBS .
- Prodrug design : Convert the sulfamoyl group to a phosphate ester, which hydrolyzes in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
